2-(3,5-Dimethylisoxazol-4-yl)ethanol
Overview
Description
2-(3,5-Dimethylisoxazol-4-yl)ethanol is a heterocyclic compound with the molecular formula C7H11NO2 and a molecular weight of 141.17 g/mol . This compound features an isoxazole ring substituted with two methyl groups at positions 3 and 5, and an ethanol group at position 4. It is primarily used as a building block in organic synthesis and has applications in various fields of scientific research .
Mechanism of Action
Target of Action
The primary target of 2-(3,5-Dimethylisoxazol-4-yl)ethanol is BRD4 , a protein that plays a crucial role in regulating gene expression . This compound exhibits potent inhibitory activity against BRD4 .
Mode of Action
This compound interacts with BRD4, potentially interfering with its function . The exact nature of this interaction and the resulting changes are still under investigation.
Result of Action
It has been observed to exhibit potent inhibitory activity against brd4 , which suggests it may have significant impacts on cellular processes regulated by this protein.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethylisoxazol-4-yl)ethanol typically involves the cycloaddition reaction of alkynes with nitrile oxides. One common method is the [3+2] cycloaddition reaction between alkynyldimethylsilyl ethers and aryl or alkyl nitrile oxides . This reaction proceeds under mild conditions and provides a regioselective route to the desired isoxazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the preparation of nitrile oxides and their subsequent reaction with alkynes under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethylisoxazol-4-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The isoxazole ring can be reduced under specific conditions to form the corresponding amine.
Substitution: The methyl groups on the isoxazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitro compounds can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(3,5-Dimethylisoxazol-4-yl)acetaldehyde or 2-(3,5-Dimethylisoxazol-4-yl)acetic acid.
Reduction: Formation of 2-(3,5-Dimethylisoxazol-4-yl)ethylamine.
Substitution: Formation of halogenated or nitro-substituted derivatives of this compound.
Scientific Research Applications
2-(3,5-Dimethylisoxazol-4-yl)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored as a potential therapeutic agent in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-Dimethylisoxazol-4-yl)methanol
- 2-(3,5-Dimethylisoxazol-4-yl)acetic acid
- 2-(3,5-Dimethylisoxazol-4-yl)ethylamine
Uniqueness
2-(3,5-Dimethylisoxazol-4-yl)ethanol is unique due to the presence of both the isoxazole ring and the ethanol group. This combination allows for diverse chemical reactivity and potential biological activity. The compound’s ability to mimic acetyl-lysine motifs and interact with bromodomains sets it apart from other similar compounds .
Properties
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-5-7(3-4-9)6(2)10-8-5/h9H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVSACOUKYXVIGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30509253 | |
Record name | 2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30509253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83467-34-9 | |
Record name | 2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30509253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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